

An In-Depth Technical Guide to 2,6,6-trimethylcyclohexene-1-methanol (β -Cyclogeraniol)

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Compound of Interest

Compound Name: 2,6,6-Trimethylcyclohexene-1-methanol

Cat. No.: B021975

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CAS Number: 472-20-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6,6-trimethylcyclohexene-1-methanol**, also known as β -Cyclogeraniol. The document consolidates available physicochemical data, outlines a potential synthetic route, and summarizes spectroscopic information. A significant focus is placed on the predicted biological activity of this compound, particularly its potential as an inhibitor of the Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF- κ B) signaling pathways. Due to a lack of specific experimental data for β -Cyclogeraniol in the current scientific literature, this guide also references the well-documented anti-inflammatory properties of the structurally related monoterpenoid, geraniol, to provide context and a framework for future research. This guide aims to be a foundational resource for researchers investigating the therapeutic potential of β -Cyclogeraniol.

Chemical Identity and Physicochemical Properties

2,6,6-trimethylcyclohexene-1-methanol is a monoterpenoid alcohol with a cyclic structure. It is a known fragrance compound and is also found in some natural sources.^{[1][2]}

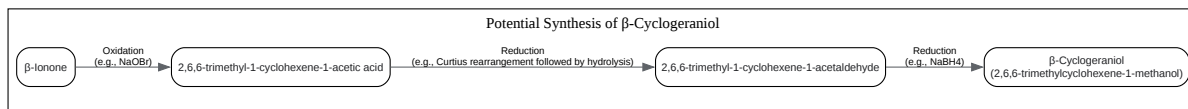
Table 1: Physicochemical Properties of **2,6,6-trimethylcyclohexene-1-methanol**

Property	Value	Source
CAS Number	472-20-8	[3]
Molecular Formula	C ₁₀ H ₁₈ O	[3]
Molecular Weight	154.25 g/mol	[3]
IUPAC Name	(2,6,6-trimethylcyclohex-1-en-1-yl)methanol	[4]
Synonyms	β-Cyclogeraniol, (2,6,6-Trimethylcyclohex-1-en-1-yl)methanol	[2][4]
Appearance	Colorless to pale yellow liquid or solid	[2][3]
Melting Point	43.5 °C	[3]
Boiling Point	237.64 °C (estimated)	[3]
Density	0.9450 g/cm ³	[3]
Solubility	Soluble in organic solvents like chloroform and methanol.[3] Relatively hydrophobic.[2]	
Odor	Pleasant, floral	[2]

Synthesis and Spectroscopic Characterization

While detailed, step-by-step synthesis protocols specifically for **2,6,6-trimethylcyclohexene-1-methanol** are not readily available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of a closely related compound, 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, starting from the commercially available β-ionone.[5] A potential final reduction step would yield the target alcohol.

Potential Synthetic Pathway



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Caption: Potential synthetic route to β -Cyclogeraniol from β -ionone.

Spectroscopic Data

The following tables summarize available spectroscopic data for **2,6,6-trimethylcyclohexene-1-methanol**.

Table 2: ^1H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~0.9 - 1.1	s	$\text{C}(\text{CH}_3)_2$
~1.4 - 1.7	m	$-\text{CH}_2-\text{CH}_2-$
~1.9 - 2.1	m	$=\text{C}-\text{CH}_2-$
~1.6 - 1.8	s	$=\text{C}-\text{CH}_3$
~4.0 - 4.2	s	$-\text{CH}_2\text{OH}$
~3.5 - 4.5	br s	$-\text{OH}$

Table 3: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~20 - 30	C(CH ₃) ₂ and =C-CH ₃
~20 - 40	-CH ₂ -CH ₂ - and =C-CH ₂ -
~35	C(CH ₃) ₂
~60 - 70	-CH ₂ OH
~120 - 140	C=C

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (alcohol)
2950 - 2850	Strong	C-H stretch (alkane)
~3030	Medium	C-H stretch (alkene)
1680 - 1620	Variable	C=C stretch
~1050	Strong	C-O stretch (primary alcohol)

Table 5: Mass Spectrometry (MS) Data

m/z	Interpretation
154	[M] ⁺ (Molecular ion)
139	[M - CH ₃] ⁺
121	[M - CH ₃ - H ₂ O] ⁺
93	Further fragmentation

Predicted Biological Activity and Therapeutic Potential

While direct experimental evidence for the biological activity of **2,6,6-trimethylcyclohexene-1-methanol** is limited, computational predictions suggest potential interactions with key inflammatory pathways.

Predicted Targets

Bioinformatics tools predict that **2,6,6-trimethylcyclohexene-1-methanol** may act as an inhibitor of Cyclooxygenase-2 (COX-2) and the p105 subunit of Nuclear Factor-kappa B (NF- κ B).[6] These proteins are critical mediators of the inflammatory response.

- Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key players in inflammation and pain.
- Nuclear Factor-kappa B (NF- κ B): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF- κ B is implicated in many inflammatory diseases.

Context from a Structurally Related Compound: Geraniol

It is crucial to distinguish **2,6,6-trimethylcyclohexene-1-methanol** (β -cyclogeraniol) from its acyclic isomer, geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol).[7][8] While both are C₁₀H₁₈O monoterpenoid alcohols, their structural differences likely lead to distinct biological activities.

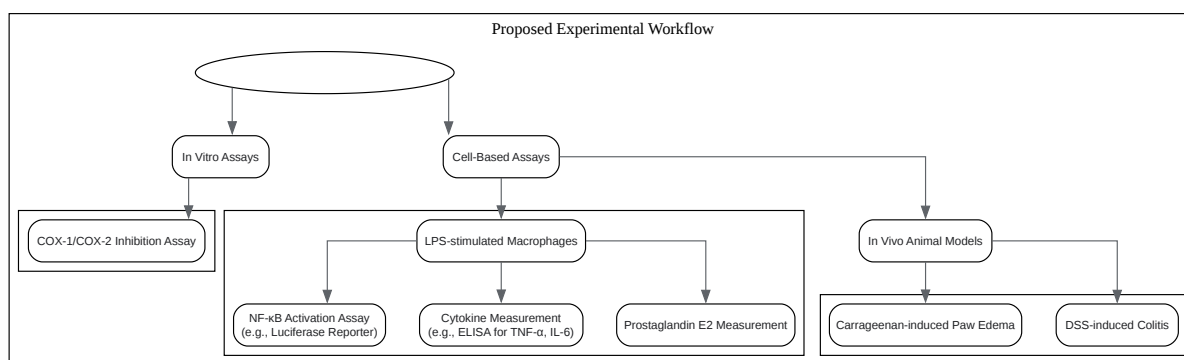
Extensive research has demonstrated the anti-inflammatory properties of geraniol. Studies have shown that geraniol can:

- Inhibit the NF- κ B signaling pathway.[9][10][11][12]
- Reduce the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[13][14]
- Modulate the expression of COX-2.[15]

These findings for geraniol provide a strong rationale for investigating whether β -cyclogeraniol possesses similar anti-inflammatory activities.

Proposed Experimental Workflow for Biological Evaluation

The following workflow is a standard approach to validate the predicted anti-inflammatory effects of **2,6,6-trimethylcyclohexene-1-methanol**.



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Caption: A proposed workflow for evaluating the anti-inflammatory activity of β -Cyclogeraniol.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet standard, protocols for key experiments in the proposed workflow.

COX-2 Inhibition Assay (In Vitro)

- Objective: To determine the direct inhibitory effect of **2,6,6-trimethylcyclohexene-1-methanol** on COX-2 enzyme activity.
- Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a commercial COX inhibitor screening assay kit, **2,6,6-trimethylcyclohexene-1-methanol**, and a selective COX-2 inhibitor (e.g., celecoxib) as a positive control.
- Procedure:
 - Prepare a series of dilutions of **2,6,6-trimethylcyclohexene-1-methanol**.
 - In a 96-well plate, add the recombinant COX-2 enzyme to each well.
 - Add the test compound dilutions and the positive control to their respective wells.
 - Initiate the reaction by adding arachidonic acid.
 - Incubate at 37°C for a specified time (e.g., 10 minutes).
 - Stop the reaction and measure the product (e.g., Prostaglandin E₂) using the method provided in the kit (e.g., colorimetric or fluorescent detection).
 - Calculate the percentage of inhibition and determine the IC₅₀ value.

NF-κB Activation Assay in Macrophages (Cell-Based)

- Objective: To assess the effect of **2,6,6-trimethylcyclohexene-1-methanol** on NF-κB activation in an inflammatory cell model.
- Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), **2,6,6-trimethylcyclohexene-1-methanol**, a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control, cell lysis buffer, and a commercial NF-κB p65 transcription factor assay kit.
- Procedure:
 - Culture RAW 264.7 cells to confluency in 6-well plates.

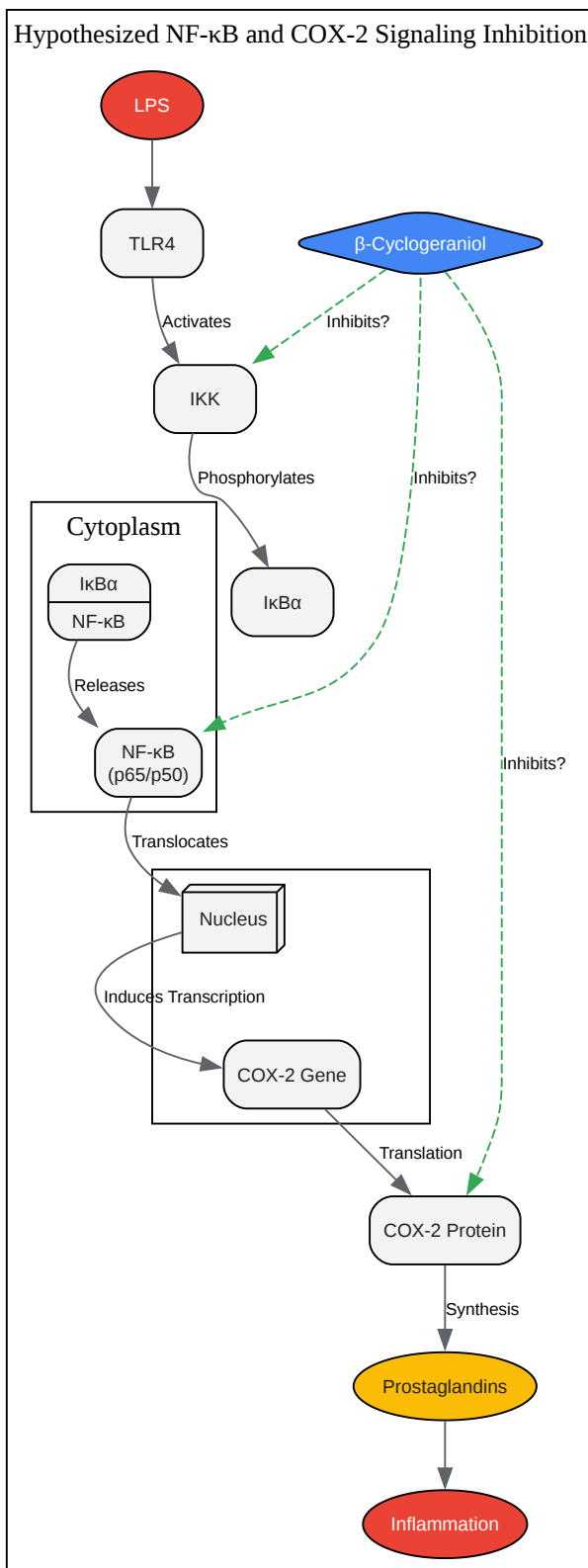
- Pre-treat the cells with various concentrations of **2,6,6-trimethylcyclohexene-1-methanol** or the positive control for 1 hour.
- Stimulate the cells with LPS (e.g., 1 $\mu\text{g}/\text{mL}$) for 1 hour to induce NF- κ B activation.
- Lyse the cells and prepare nuclear extracts.
- Quantify the amount of activated NF- κ B p65 in the nuclear extracts using the assay kit, which typically involves an ELISA-based method.
- Normalize the results to the total protein concentration and determine the dose-dependent effect of the test compound.

Conclusion and Future Directions

2,6,6-trimethylcyclohexene-1-methanol (β -Cyclogeraniol) is a readily characterizable monoterpenoid with predicted activity against key inflammatory targets. While its structural relative, geraniol, has well-documented anti-inflammatory effects, there is a clear need for dedicated research to elucidate the specific biological activities of β -cyclogeraniol. The experimental workflows and protocols outlined in this guide provide a roadmap for future investigations. Such studies are warranted to determine if β -cyclogeraniol could be a viable candidate for the development of novel anti-inflammatory therapeutics.

Mandatory Visualizations

Signaling Pathway Diagram (Hypothesized)



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Caption: Hypothesized mechanism of β-Cyclogeraniol's anti-inflammatory action.

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